2-Ethyl-3-hydroxy-3-methylbutanoic acid, also known as 2-ethyl-3-methylbutyric acid, is an organic compound classified under hydroxy fatty acids. This compound is characterized by a branched chain structure and contains a hydroxyl group, which is significant for its chemical behavior and biological activity. It is primarily derived from the metabolism of isoleucine and plays a role in various biochemical pathways.
The synthesis of 2-Ethyl-3-hydroxy-3-methylbutanoic acid can be achieved through various chemical reactions. One notable method involves the reaction of iodoethane with 3-methylbutyric acid using lithium dianion as a reagent. This method has demonstrated a high yield of approximately 95% .
The reaction typically requires careful control of conditions such as temperature and pH to optimize the yield and purity of the product. The use of lithium dianion facilitates the nucleophilic substitution necessary for the formation of the final compound.
The molecular formula for 2-Ethyl-3-hydroxy-3-methylbutanoic acid is , with a molecular weight of approximately 130.185 g/mol. The structural representation can be expressed using the following identifiers:
The compound's density is recorded at , with a boiling point of at standard atmospheric pressure .
2-Ethyl-3-hydroxy-3-methylbutanoic acid participates in various chemical reactions typical of carboxylic acids and hydroxy fatty acids. For instance, it can undergo esterification to form esters with alcohols, which is useful in the synthesis of more complex organic molecules.
One specific reaction involves converting 2-Ethyl-3-hydroxy-3-methylbutanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This reaction yields 2-Ethyl-3-methyl-butyryl chloride with an approximate yield of 79% .
The mechanism by which 2-Ethyl-3-hydroxy-3-methylbutanoic acid exerts its effects in biological systems primarily relates to its role as a metabolite in amino acid metabolism. It participates in various enzymatic reactions that facilitate energy production and metabolic regulation.
Research indicates that abnormal levels of this compound can serve as biomarkers for metabolic disorders, particularly those related to branched-chain amino acid metabolism .
Key physical properties include:
These properties indicate that 2-Ethyl-3-hydroxy-3-methylbutanoic acid is relatively stable under standard conditions but requires careful handling due to its flammability .
In terms of chemical behavior:
2-Ethyl-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
2-Ethyl-3-hydroxy-3-methylbutanoic acid (2-EHA; also termed 2-ethylhydracrylic acid) is an organic acid metabolite derived from the alternative catabolic pathway of L-isoleucine. Under physiological conditions, the predominant enantiomer L-(+)-isoleucine (2S,3S) undergoes transamination to (S)-2-keto-3-methylvalerate, followed by oxidative decarboxylation to (S)-2-methylbutyryl-CoA. This intermediate is normally dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD; ACADSB) in the "(S) pathway," yielding propionyl-CoA and acetyl-CoA. However, metabolic impediments (e.g., SBCAD deficiency, toxic inhibition, or enzyme mutations) cause substrate accumulation and pathway redirection. This triggers racemization via enzyme-bound enamine intermediates, forming the non-proteinogenic amino acid L-(+)-alloisoleucine (2S,3R) and its transamination product (R)-2-keto-3-methylvalerate. These (R)-configuration intermediates enter an alternative catabolic route that utilizes valine-metabolizing enzymes, culminating in 2-EHA biosynthesis [6].
Table 1: Key Intermediates in Isoleucine Catabolism Leading to 2-EHA
Intermediate | Enzyme Involved | Pathway Designation |
---|---|---|
(S)-2-Methylbutyryl-CoA | SBCAD (ACADSB) | Classical (S) Pathway |
L-(+)-Alloisoleucine | Branched-chain aminotransferase | Racemization Step |
(R)-2-Methylbutyryl-CoA | Branched-chain α-keto acid dehydrogenase | (R) Pathway Entry |
2-Ethylacrylyl-CoA | Isobutyryl-CoA dehydrogenase (ACAD8) | (R) Pathway Oxidation |
2-Ethylhydracrylyl-CoA | Methacrylyl-CoA hydratase | (R) Pathway Hydration |
2-Ethyl-3-hydroxy-3-methylbutanoic acid | 3-Hydroxyisobutyryl-CoA hydrolase | Terminal (R) Pathway Product |
While 2-EHA arises endogenously from aberrant isoleucine metabolism, in vitro enzymatic synthesis of structurally related β-hydroxy-β-methyl acids has been demonstrated using microbial systems. The fungus Galactomyces reessii exhibits oxidative capabilities for converting β-methylbutyric acid (isovaleric acid) into β-hydroxy-β-methylbutyric acid (HMB; 3-hydroxy-3-methylbutyric acid) [3] [7]. This reaction proceeds via regioselective hydroxylation at the β-carbon adjacent to the carboxyl group and the methyl-bearing carbon. Although direct evidence for microbial synthesis of 2-EHA is limited in the provided results, the analogous transformation suggests the potential for engineered microbes or specific fungal strains to produce 2-EHA using similar oxidation mechanisms acting on 2-ethylbutyric acid precursors. The process typically requires optimized fermentation conditions (e.g., substrate concentration, pH, aeration) to achieve practical yields [3].
The biosynthesis of 2-EHA is intrinsically linked to the stereochemical configuration of its precursors. The classical (S) pathway of isoleucine catabolism operates exclusively on (S)-configured intermediates. When flux through this pathway is blocked (e.g., due to SBCAD deficiency), the resulting metabolic stress induces racemization. This occurs at the level of branched-chain amino acid aminotransferase (BCAT), which catalyzes the transamination of L-(+)-isoleucine via a ketimine-enamine tautomerization complex. Impeded (S)-pathway flux favors the redirection of this enamine intermediate toward the formation of the (R)-series stereoisomer L-(+)-alloisoleucine (2S,3R) instead of regenerating the (S)-pathway keto acid (S)-2-keto-3-methylvalerate. Subsequent metabolism of L-(+)-alloisoleucine by the shared enzymes branched-chain α-keto acid dehydrogenase (BCKDH) and acyl-CoA dehydrogenases (ACADs) generates (R)-2-methylbutyryl-CoA – the chiral entry point to the 2-EHA producing (R) pathway. Crucially, the enantioselectivity of the valine-pathway enzymes (ACAD8, methacrylyl-CoA hydratase, hydrolase) accommodates these (R)-intermediates as alternate substrates, leading to the stereospecific formation of 2-EHA [6]. The accumulation of 2-EHA is therefore a direct biomarker of disrupted stereochemical fidelity in isoleucine catabolism.
Table 2: Chiral Intermediates in 2-EHA Biosynthesis
Chiral Intermediate | Configuration | Enzyme Responsible | Significance |
---|---|---|---|
L-(+)-Isoleucine | 2S, 3S | - | Primary substrate, proteinogenic |
(S)-2-Keto-3-methylvalerate | S | Branched-chain aminotransferase (BCAT) | (S)-Pathway entry |
(S)-2-Methylbutyryl-CoA | S | Branched-chain α-keto acid dehydrogenase (BCKDH) | Substrate for SBCAD (blocked in 2-EHA accumulation) |
L-(+)-Alloisoleucine | 2S, 3R | BCAT (via enamine redirection) | Racemization product, (R)-pathway entry point |
(R)-2-Keto-3-methylvalerate | R | BCAT | Transamination product of alloisoleucine |
(R)-2-Methylbutyryl-CoA | R | BCKDH | Key chiral precursor for 2-EHA synthesis |
The diversion of (R)-2-methylbutyryl-CoA into the valine catabolic pathway hinges critically on the substrate promiscuity of specific acyl-CoA dehydrogenases (ACADs). While SBCAD (ACADSB) is highly specific for the (S)-enantiomer of 2-methylbutyryl-CoA, isobutyryl-CoA dehydrogenase (ACAD8; involved in valine catabolism) exhibits broader substrate tolerance. ACAD8 efficiently accepts the (R)-enantiomer of 2-methylbutyryl-CoA as an alternate substrate, catalyzing its FAD-dependent dehydrogenation to form 2-ethylacrylyl-CoA. This reaction constitutes the committed step into the 2-EHA biosynthetic branch. The structural similarity between the physiological substrate isobutyryl-CoA [(CH₃)₂CHC(O)SCoA] and (R)-2-methylbutyryl-CoA [CH₃CH₂(CH₃)CHC(O)SCoA] – both branched short-chain acyl-CoAs – underpins this cross-reactivity. Consequently, the relative expression and activity of ACAD8 versus SBCAD, coupled with the availability of their respective CoA-ester substrates, dictate the metabolic flux towards either normal β-oxidation products (via the S-pathway) or 2-EHA (via the R-pathway). Pathological conditions like SBCAD deficiency, ACAD8 mutations altering its substrate kinetics, or toxic inhibition (e.g., by metabolites of ethylene glycol monomethyl ether or MPTP) that specifically block SBCAD or downstream (S)-pathway enzymes, force flux through ACAD8, leading to significant 2-EHA accumulation detectable in urine [6]. This accumulation is further exacerbated because the distal enzyme in the valine pathway, 3-hydroxyisobutyryl-CoA hydrolase, efficiently produces 2-EHA from 2-ethylhydracrylyl-CoA, but the subsequent enzymes (3-hydroxyisobutyrate dehydrogenase, methylmalonate semialdehyde dehydrogenase) poorly recognize 2-EHA as a substrate, rendering it a metabolic dead-end product under these conditions.
Table 3: Acyl-CoA Dehydrogenase Substrate Specificity in 2-EHA Formation
Enzyme | Gene | Primary Physiological Substrate | Alternate Substrate Relevance | Impact on 2-EHA Flux |
---|---|---|---|---|
Short/Branched-Chain ACAD (SBCAD) | ACADSB | (S)-2-Methylbutyryl-CoA | None (High Stereospecificity) | ↓ Flux (Deficiency → ↑ 2-EHA) |
Isobutyryl-CoA Dehydrogenase (IBD) | ACAD8 | Isobutyryl-CoA (Valine path) | (R)-2-Methylbutyryl-CoA (Isoleucine path) | ↑ Flux (Catalyzes committed step to 2-EHA path) |
Medium-Chain ACAD (MCAD) | ACADM | C4-C12 Straight-chain acyl-CoAs | Low activity on branched-chain substrates | Negligible |
Long-Chain ACAD (LCAD) | ACADL | C8-C18 Straight-chain acyl-CoAs | Low activity on branched-chain substrates | Negligible |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1